Cas no 93589-70-9 (S-ethyl methyl(1-phenylethyl)carbamothioate)

S-ethyl methyl(1-phenylethyl)carbamothioate structure
93589-70-9 structure
Product Name:S-ethyl methyl(1-phenylethyl)carbamothioate
CAS No:93589-70-9
MF:C12H17NOS
MW:223.334481954575
CID:1981460
PubChem ID:185269
Update Time:2025-04-21

S-ethyl methyl(1-phenylethyl)carbamothioate Chemical and Physical Properties

Names and Identifiers

    • S-ethyl methyl(1-phenylethyl)carbamothioate
    • S-Ethyl methyl(1-phenylethyl) carbamothioate
    • DTXSID40918317
    • Carbamothioic acid, methyl(1-phenylethyl)-, S-ethyl ester
    • SCHEMBL11033914
    • 93589-70-9
    • Inchi: 1S/C12H17NOS/c1-4-15-12(14)13(3)10(2)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3
    • InChI Key: OKMDFMBLZMQDGV-UHFFFAOYSA-N
    • SMILES: S(CC)C(N(C)C(C)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 223.103085
  • Monoisotopic Mass: 223.103085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.6
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.076
  • Boiling Point: 322.4°C at 760 mmHg
  • Flash Point: 148.8°C
  • Refractive Index: 1.55
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